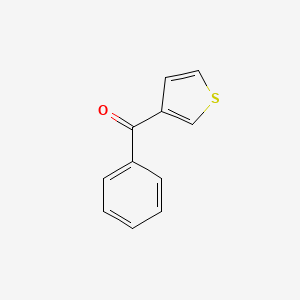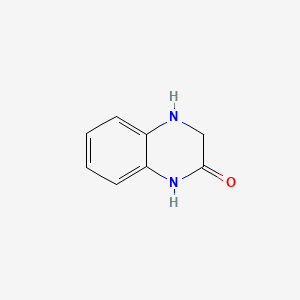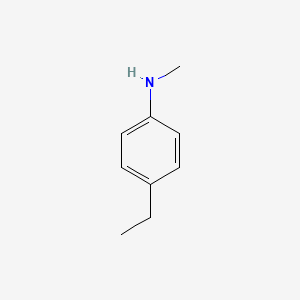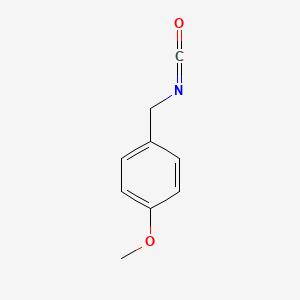
Ethanamine, N-(phenylmethoxy)-
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound like “Ethanamine, N-(phenylmethoxy)-” would be determined by the specific arrangement of its atoms and the bonds between them. Unfortunately, the exact molecular structure for this compound is not provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving “Ethanamine, N-(phenylmethoxy)-” would depend on its specific molecular structure and the conditions under which the reactions occur. Unfortunately, specific chemical reactions involving this compound are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “Ethanamine, N-(phenylmethoxy)-” would include aspects such as its density, melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties for this compound are not provided in the available resources .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Ligand Design
(benzyloxy)(ethyl)amine: derivatives are explored for their potential as ligands for various receptors in the body. They can be designed to interact with adrenoceptors, dopamine receptors, and serotonin receptors, which are crucial in treating conditions related to the central nervous system, such as depression, anxiety, and Parkinson’s disease .
Drug Development: Enzyme Inhibition
This compound is used in the synthesis of enzyme inhibitors. It’s particularly significant in the development of monoamine oxidase (MAO) inhibitors, which have applications in treating psychiatric and neurological disorders by preventing the breakdown of important neurotransmitters .
Pharmaceutical Synthesis: Intermediate
In pharmaceutical synthesis, (benzyloxy)(ethyl)amine serves as a versatile intermediate. It’s used to construct complex molecules, including pharmaceuticals and agrochemicals, through various functionalization reactions and transformations .
Materials Science: Polymer Fabrication
The amine group in (benzyloxy)(ethyl)amine makes it a valuable component for the design and fabrication of polymers. Its incorporation into polymers can enhance properties like flexibility, durability, and chemical resistance .
Mecanismo De Acción
Mode of Action
The mode of action of (benzyloxy)(ethyl)amine involves its interaction with these targets, leading to changes in the biochemical processes. The compound may act as a nucleophile, reacting with other compounds in the body .
Biochemical Pathways
(Benzyloxy)(ethyl)amine may affect various biochemical pathways. For instance, it may participate in reactions involving aldehydes and ketones, leading to the formation of oximes or hydrazones .
Result of Action
Given its potential interactions with aldehydes and ketones, it may influence the concentrations of these compounds in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (benzyloxy)(ethyl)amine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and its interactions with its targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-phenylmethoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-10-11-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUESULCDVWCTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291023 | |
| Record name | Ethanamine, N-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19207-59-1 | |
| Record name | Ethanamine, N-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (benzyloxy)(ethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details


Q & A
Q1: What were the key findings regarding the effects of treptilamine hydrochloride in the studies?
A1: The studies revealed several key findings about treptilamine hydrochloride:
- Pupillary Effects: The compound demonstrated a clear dose-dependent effect on pupil diameter, causing miosis that could be quantified using pupillometry []. This effect was observed following both oral and intravenous administration, indicating systemic absorption and activity [, ].
- Cardiovascular Effects: Intravenous administration, but not oral, led to a transient decrease in systolic blood pressure, suggesting a potential direct effect on vascular smooth muscle or the autonomic nervous system [].
- Tolerability: The studies noted some mild and transient side effects, such as tiredness, burning sensation at the injection site (intravenous), and drowsiness [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















